molecular formula C20H27NO4S B2728585 N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 321706-27-8

N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2728585
CAS No.: 321706-27-8
M. Wt: 377.5
InChI Key: MGOVPLYGULEQRN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with dimethoxyphenethyl and tetramethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in antimicrobial applications, the compound may inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby preventing bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the sulfonamide group.

    N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Another compound with a similar phenethylamine moiety but different substituents on the aromatic ring.

    (E)-N-(3,4-dimethoxyphenethyl)-N-methyl-3-(3-pyridyl)-2-propenamide: A structurally related compound with a pyridyl group instead of the sulfonamide.

Uniqueness

N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S/c1-13-11-14(2)16(4)20(15(13)3)26(22,23)21-10-9-17-7-8-18(24-5)19(12-17)25-6/h7-8,11-12,21H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOVPLYGULEQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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